4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine
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Overview
Description
Hepatocellular carcinoma (HCC)-selective cytotoxin, suppressing AKT anti-apoptotic signaling; High Quality Biochemicals for Research Uses
Scientific Research Applications
Histone Lysine Demethylase Inhibition
4-Pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine derivatives have been found to be potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), particularly the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. These inhibitors bind to Fe(II) in the active site and show selectivity over other KDM subfamilies. Additionally, they demonstrate cellular permeability and inhibit H3K9Me3 and H3K4Me3 demethylation in cell-based assays (Bavetsias et al., 2016).
Tautomerism and Divalent N(I) Character
This compound exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six competitive isomeric structures within a relative energy difference of approximately 4 kcal/mol. Some isomeric structures possess divalent N(I) character, showing a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013).
Antifungal Applications
Derivatives of this compound have been synthesized and shown to possess significant antifungal properties. These compounds are effective against fungi like Aspergillus terreus and Aspergillus niger, with some demonstrating more potency than others (Jafar et al., 2017).
Dual-Action Hypoglycemic Agents
Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as glucokinase activators. These compounds act as dual-action hypoglycemic agents, activating both glucokinase (GK) and PPARγ. One such derivative demonstrated significant efficacy in decreasing glucose levels in normal mice after oral administration (Song et al., 2011).
Cyclin-Dependent Kinase Inhibition
Some 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of cyclin D dependent kinases (CDK4 and CDK6), which are important for cancer treatment. These inhibitors have shown marked inhibition of tumor growth in animal models without significant toxicity or negative effects on body weight (Tadesse et al., 2017).
Properties
CAS No. |
315702-93-3 |
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Molecular Formula |
C12H9N5S |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
4-pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N5S/c1-2-5-13-9(4-1)10-8-18-12(16-10)17-11-14-6-3-7-15-11/h1-8H,(H,14,15,16,17) |
InChI Key |
QAINFPRHEISSOY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=CC=N3 |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=CC=N3 |
Synonyms |
NSC-748941; 4-Pyridin-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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